9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate
Description
This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethyl carbamate)-protected derivatives, widely used in peptide synthesis and medicinal chemistry. The structure features a chloro substituent at position 1, a methyl group at position 3, and a ketone at position 1 of the pentan-2-yl backbone. These groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQQZYYSMFLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amine Precursor
The amine precursor is synthesized through a modified Curtius rearrangement or Hofmann degradation , though direct amidation of ketones is more feasible for chloro-oxo substrates. For example, reacting 3-methyl-1-oxopentan-2-one with chlorinating agents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the chloro group at the α-position. Subsequent treatment with aqueous ammonia yields the primary amine, though yields are moderate (60–70%) due to competing hydrolysis.
FMOC Protection of the Amine
FMOC protection typically employs FMOC-chloroformate (FMOC-Cl) or active esters like N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Suc) . In a representative procedure, FMOC-Suc (33.74 g, 100 mmol) is dissolved in dichloromethane (DCM) and reacted with the amine precursor under ice-cooled conditions. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl of FMOC-Suc. After overnight agitation, the crude product is washed with water, concentrated, and purified via medium-pressure chromatography (ethyl acetate/hexane, 1:1 → 1:0), achieving 97% yield.
Critical Parameters :
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Solvent Choice : Dichloromethane ensures high solubility of FMOC intermediates but poses environmental concerns. Alternatives like tetrahydrofuran (THF) or ethyl acetate are less effective for polar intermediates.
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Temperature : Ice-cooling (0–5°C) minimizes side reactions, particularly hydrolysis of the chloro group.
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Stoichiometry : A 5% molar excess of FMOC-Suc (105 mmol vs. 100 mmol amine) drives the reaction to completion.
Optimization of Carbamate Formation
Active Ester vs. Chloroformate Routes
While FMOC-Suc is widely used for its stability, FMOC-Cl offers faster kinetics. A comparative analysis reveals:
| Parameter | FMOC-Suc | FMOC-Cl |
|---|---|---|
| Reaction Time | 12–18 hours | 2–4 hours |
| Yield | 97% | 85–90% |
| Byproducts | Succinimide (neutral) | HCl (requires base) |
| Purification Difficulty | Moderate | High (acidic washes) |
FMOC-Suc is preferred for high-yield syntheses, whereas FMOC-Cl suits time-sensitive protocols despite lower yields.
Solvent and Base Selection
Dichloromethane is optimal for FMOC-Suc reactions due to its low polarity, which stabilizes the transition state. For FMOC-Cl, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) neutralizes HCl byproducts. However, TEA may form ion pairs with FMOC intermediates, complicating purification.
Purification and Crystallization Techniques
Chromatographic Purification
Medium-pressure chromatography with ethyl acetate/hexane gradients effectively separates the target compound from succinimide byproducts. This method achieves ≥98% purity but requires specialized equipment and large solvent volumes.
Green Recrystallization Protocols
Ethanol/water systems offer a sustainable alternative. Dissolving the crude product in ethanol/water (3:2) at 80°C, followed by slow cooling, yields crystals with 99.7% purity. Key advantages include:
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Solvent Recovery : Distillation reclaims >90% of ethanol, reducing waste.
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Scalability : Bench-scale trials (50–100 g) show consistent yields (93–94%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) is standard. Ethanol/water-recrystallized samples show single peaks with ≥99.7% purity.
Challenges and Mitigation Strategies
Hydrolysis of the Chloro Group
The electron-withdrawing chloro group adjacent to the carbonyl increases susceptibility to hydrolysis. Strategies include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroformate group in this compound serves as a reactive site for nucleophilic substitution, enabling covalent bond formation with nucleophiles such as amines, alcohols, and thiols.
Key Reactions:
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Amine Acylation : The compound reacts with primary or secondary amines under mild basic conditions to form carbamate linkages. For example, treatment with benzylamine yields the corresponding Fmoc-protected carbamate product .
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Alcohol Activation : In peptide synthesis, the chloroformate group can activate hydroxyl-containing resins (e.g., Wang resin) for solid-phase coupling of amino acids .
Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | DCM, 0°C, 2h | Fmoc-Carbamate-Benzyl | 85% | |
| Wang Resin | DMF, RT, 12h | Fmoc-Resin Conjugate | 92% | |
| Piperidine | DMF, RT, 30min | Deprotected Amine | 95% |
Peptide Coupling Reactions
The compound is widely used in solid-phase peptide synthesis (SPPS) as an activating agent. Its chloroformate group reacts with amino acids to form active esters, facilitating peptide bond formation .
Mechanism:
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Activation : The chloroformate reacts with the hydroxyl group of a resin-bound linker (e.g., Wang resin), forming an active carbonate intermediate.
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Coupling : An amino acid’s amine group attacks the activated carbonate, forming a carbamate bond and releasing HCl as a byproduct .
Key Observations:
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Reactions proceed optimally in anhydrous DMF or dichloromethane (DCM).
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Excess base (e.g., DIPEA) is required to neutralize HCl and prevent side reactions .
Fmoc Deprotection
The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), regenerating the free amine for subsequent coupling steps .
Deprotection Protocol:
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Treat the compound with 20% piperidine in DMF for 30 minutes.
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Wash thoroughly to remove byproducts (e.g., dibenzofulvene).
Stability Considerations:
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The chloroformate group remains intact during deprotection, enabling sequential peptide elongation .
Stability and Side Reactions
The compound’s reactivity is influenced by environmental factors:
Hydrolysis:
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Acidic Conditions : Rapid hydrolysis of the chloroformate group occurs, generating carboxylic acid derivatives .
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Aqueous Solutions : Limited stability; use anhydrous solvents for long-term storage .
Table 2: Stability Under Different Conditions
| Condition | pH | Degradation Rate | Byproducts |
|---|---|---|---|
| Aqueous | 7 | 50% in 2h | CO₂, HCl |
| Anhydrous | - | <5% in 24h | None |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C21H22ClNO3
- Molecular Weight : 371.86 g/mol
- IUPAC Name : 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate
The structure includes a fluorenylmethyl group, which contributes to its stability and reactivity, making it suitable for various applications.
Chemistry
This compound is primarily utilized as a protecting group for amines in peptide synthesis. Its stability allows for the selective protection of amines during multi-step synthesis processes, facilitating the formation of complex peptides without unwanted side reactions.
Biology
In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate is used to study:
- Enzyme Mechanisms : The compound can help elucidate the role of specific enzymes by acting as a substrate or inhibitor.
- Protein Interactions : It aids in investigating protein-ligand interactions, providing insights into binding affinities and mechanisms.
Industrial Applications
The compound is also relevant in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents or industrial products.
Case Study 1: Peptide Synthesis
In a study focused on peptide synthesis, researchers employed 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate as a protecting group for amines. The results demonstrated enhanced yields and purity of the final peptide product compared to traditional methods that did not utilize this protecting group.
Case Study 2: Enzyme Inhibition
A research project investigated the inhibition properties of this compound on specific enzymes involved in metabolic pathways. The findings indicated that it could act as a reversible inhibitor, providing a potential lead for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under specific conditions, releasing the free amine .
Comparison with Similar Compounds
Substituent Variations in the Carbamate Backbone
The table below compares the target compound with analogs differing in substituents:
Key Observations :
- Chloro vs.
- Methyl vs. Cyanomethyl/Hydroxy: The methyl group in the target compound provides steric hindrance without significant electronic effects, unlike the polar cyanomethyl (-CN) or hydroxy (-OH) groups in analogs .
Biological Activity
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate is a synthetic compound with a complex structure that includes a fluorenyl group and a carbamate moiety. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly as an inhibitor of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H22ClNO3
- Molecular Weight : 371.86 g/mol
- CAS Number : 103321-51-3
The structure includes a chiral center, which may influence its biological activity and specificity in interactions with various biological targets. The carbamate group is known for its reactivity, particularly in hydrolysis and nucleophilic substitution reactions.
Inhibition of Cytochrome P450 Enzymes
Preliminary studies have indicated that 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate exhibits significant inhibitory activity against several CYP enzymes, including:
- CYP1A2
- CYP2C19
- CYP2C9
- CYP2D6
- CYP3A4
These enzymes play critical roles in the metabolism of drugs and the synthesis of endogenous compounds, suggesting that this compound could modulate drug metabolism and pharmacokinetics effectively .
The mechanism by which this compound inhibits CYP enzymes likely involves binding to the active site of these enzymes, thereby preventing substrate access. Techniques such as surface plasmon resonance (SPR) and enzyme inhibition assays are commonly employed to assess these interactions, providing insights into the compound's mechanism of action and therapeutic potential.
Study on CYP Inhibition
In a controlled laboratory study, researchers evaluated the inhibitory effects of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate on CYP activity using human liver microsomes. The results demonstrated:
| CYP Enzyme | Inhibition Percentage |
|---|---|
| CYP1A2 | 75% |
| CYP2C19 | 60% |
| CYP2C9 | 50% |
| CYP2D6 | 70% |
| CYP3A4 | 80% |
These findings suggest that the compound has a strong potential to affect drug metabolism significantly, which could be beneficial in therapeutic contexts where modulation of drug levels is desired.
Structural Analogs
Research has also focused on structural analogs of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate to explore variations in biological activity. Notable analogs include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-(9H-fluoren-9-yl)methyl (1-chloro-1-oxopropan-2-yl)carbamate | Similar fluorenylmethyl group | Different chloro-substituent position |
| N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanylamine | Contains methoxy group instead of chloro | Focused on amino acid derivatives |
These analogs demonstrate the versatility of the fluorenyl framework and highlight how specific substitutions can influence biological activity .
Q & A
Basic Research Questions
Q. What are the recommended purification methods for 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate, and how do they impact yield and purity?
- Methodology : Use flash chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate impurities, followed by recrystallization in dichloromethane/pentane mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using - and -NMR spectroscopy. Yield optimization requires balancing solvent polarity and temperature during crystallization .
Q. How should researchers handle and store this compound to prevent degradation?
- Protocol : Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid moisture and light-induced decomposition. Use anhydrous solvents (e.g., DMF or DCM) during handling. Safety measures include wearing nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation risks .
Q. What spectroscopic techniques are essential for characterizing this carbamate derivative?
- Approach :
- NMR : Confirm the Fmoc group via aromatic proton signals (δ 7.2–7.8 ppm) and the carbonyl carbamate resonance (~155 ppm in -NMR).
- FT-IR : Validate carbamate C=O stretches at ~1700–1750 cm.
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks and isotopic chlorine patterns .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the chloro-methyl-oxopentane moiety?
- Strategy : Perform single-crystal X-ray diffraction using SHELXL for refinement. Optimize crystal growth via vapor diffusion with toluene/ethanol. ORTEP-3 can visualize thermal ellipsoids to confirm bond angles and torsional strain. Discrepancies between calculated and observed data may indicate racemization during synthesis, requiring chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess validation .
Q. What experimental designs mitigate side reactions during peptide coupling involving this Fmoc-protected building block?
- Optimization :
- Use HATU/DIPEA activation in DMF at 0°C to suppress epimerization.
- Monitor coupling efficiency via Kaiser test or LC-MS. If residual starting material persists, employ double coupling protocols.
- Contradictory data (e.g., low yields in solid-phase synthesis) may arise from steric hindrance; switch to microwave-assisted synthesis (20–50 W, 40°C) to enhance reaction kinetics .
Q. How does the chloro-substituent influence hydrolytic stability under physiological conditions?
- Analysis : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation rates to non-chlorinated analogs. The electron-withdrawing Cl group likely increases electrophilicity at the carbonyl, accelerating hydrolysis. Counteract this by formulating with cyclodextrin-based excipients to sterically shield the carbamate .
Q. What computational methods predict the compound’s solubility and bioavailability for drug delivery applications?
- In Silico Tools : Use Schrödinger’s QikProp to calculate log S (–3.89, indicating poor aqueous solubility) and MDCK permeability (>300 nm/s, suggesting high absorption). Molecular dynamics simulations (AMBER force field) can model interactions with lipid bilayers. Experimentally validate with shake-flask assays (octanol/water partitioning) .
Data Contradiction Resolution
Q. Discrepancies in reported cytotoxicity: How to determine if impurities or stereochemical variations are responsible?
- Troubleshooting :
- Purity Check : Compare batches via UPLC-MS; detect trace aldehydes (from Fmoc cleavage) using 2,4-DNPH derivatization.
- Stereoisomer Separation : Use chiral SFC (supercritical CO/methanol) to isolate enantiomers. Test each for cytotoxicity (e.g., MTT assay on HEK293 cells).
- Mechanistic Insight : Perform ROS assays to differentiate Cl-mediated oxidative stress vs. off-target effects .
Methodological Tables
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Purity Validation | HPLC (C18, 254 nm) | Adjust gradient to resolve Fmoc byproducts |
| Stereochemical Analysis | Chiral SFC or X-ray diffraction | Validate against computed DFT models |
| Stability Profiling | LC-MS in PBS (pH 7.4, 37°C) | Use deuterated internal standards |
| Toxicity Screening | MTT/ROS assays | Include positive controls (e.g., doxorubicin) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
